2-(2,5-dimethylphenyl)-2-oxoethyl 2-chloroquinoline-4-carboxylate
Description
Properties
IUPAC Name |
[2-(2,5-dimethylphenyl)-2-oxoethyl] 2-chloroquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO3/c1-12-7-8-13(2)15(9-12)18(23)11-25-20(24)16-10-19(21)22-17-6-4-3-5-14(16)17/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAYUNIMYVJWJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethylphenyl)-2-oxoethyl 2-chloroquinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 2-chloroquinoline-4-carboxylic acid: This can be achieved through the cyclization of appropriate precursors under acidic conditions.
Esterification: The carboxylic acid group is then esterified with [2-(2,5-Dimethylphenyl)-2-oxoethyl] alcohol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC).
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dimethylphenyl)-2-oxoethyl 2-chloroquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Formation of quinoline-4-carboxylic acid derivatives.
Reduction: Formation of [2-(2,5-Dimethylphenyl)-2-hydroxyethyl] 2-chloroquinoline-4-carboxylate.
Substitution: Formation of [2-(2,5-Dimethylphenyl)-2-oxoethyl] 2-aminoquinoline-4-carboxylate.
Scientific Research Applications
Chemistry
In chemistry, 2-(2,5-dimethylphenyl)-2-oxoethyl 2-chloroquinoline-4-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in the development of new pharmaceuticals. Its quinoline backbone is known for its antimicrobial and antimalarial properties, making it a candidate for drug development.
Medicine
In medicine, this compound is being explored for its potential therapeutic effects. Research is ongoing to determine its efficacy in treating various diseases, including cancer and infectious diseases.
Industry
Industrially, this compound can be used in the production of dyes and pigments. Its chemical stability and vibrant color make it suitable for use in textile and printing industries.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethylphenyl)-2-oxoethyl 2-chloroquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and cell division. This inhibition can result in the suppression of cancer cell growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(2,5-dimethylphenyl)-2-oxoethyl 2-chloroquinoline-4-carboxylate with structurally analogous quinoline derivatives, highlighting key differences in substituents, molecular properties, and inferred biological implications:
Key Observations:
Halogen Substituents: The target compound’s 2-Cl substituent on quinoline is less sterically demanding than the 6-Br and 2-(4-BrC₆H₄) groups in the brominated analog . Chlorine’s smaller size may allow better penetration into hydrophobic binding pockets compared to bromine. The dichloroanilino group in provides dual halogen interactions, which could enhance binding affinity but increase toxicity risks.
Aromatic Modifications :
- The target’s 2,5-dimethylphenyl group offers moderate lipophilicity, balancing solubility and membrane permeability. In contrast, the 4-(benzyloxy)phenyl group in introduces a polar benzyloxy moiety, which may reduce metabolic stability due to susceptibility to esterase cleavage.
Molecular Weight and Solubility :
- The brominated analog has the highest molecular weight (553.3 g/mol), likely reducing aqueous solubility. The target compound (~367.8 g/mol) falls within a more drug-like range, favoring bioavailability.
Research Findings and Implications
- Synthetic Accessibility : The ester linkage in the target compound and its analogs (e.g., ) suggests straightforward synthesis via acid-chloride coupling or Steglich esterification, though steric hindrance from substituents (e.g., isopropyl in ) may require optimized conditions.
- Biological Activity: Chloroquinoline derivatives often exhibit antimicrobial activity. The target’s chlorine and dimethylphenyl groups may synergize to inhibit bacterial efflux pumps or DNA gyrase, though specific assays are needed for confirmation.
- Stability : The absence of hydrolytically sensitive groups (e.g., benzyloxy in ) in the target compound suggests improved stability under physiological conditions.
Biological Activity
The compound 2-(2,5-dimethylphenyl)-2-oxoethyl 2-chloroquinoline-4-carboxylate is a derivative of quinoline, a class of compounds known for their diverse biological activities. This article delves into the biological activity of this specific compound, summarizing key research findings, mechanisms of action, and its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure includes a quinoline core substituted with a chloro group and an ester functional group, which are crucial for its biological activity.
Biological Activity Overview
Research indicates that quinoline derivatives exhibit various biological activities, including:
- Anticancer Activity : Quinoline derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
- Antimicrobial Activity : Some studies suggest that these compounds possess antibacterial and antifungal properties.
- Enzyme Inhibition : Many quinoline derivatives act as inhibitors for various enzymes, contributing to their potential as therapeutic agents.
Anticancer Activity
One notable study highlighted the VEGFR-2 kinase inhibition activity of related quinoline derivatives. The compound SQ2 demonstrated significant inhibition (IC50 = 0.014 μM), indicating that similar derivatives could exhibit potent anticancer properties by targeting angiogenesis in tumors .
Table 1: Summary of Anticancer Activities
Antimicrobial Activity
Quinoline derivatives have also been investigated for their antimicrobial properties. Research has shown that certain structural modifications enhance their efficacy against various pathogens. For instance, modifications in the quinoline structure can lead to increased potency against both Gram-positive and Gram-negative bacteria.
The mechanisms underlying the biological activities of quinoline derivatives often involve:
- Inhibition of Kinases : Compounds like SQ2 inhibit kinases such as VEGFR-2, which plays a critical role in tumor angiogenesis.
- Induction of Apoptosis : Quinoline derivatives can activate apoptotic pathways in cancer cells, leading to cell death.
- Antioxidant Activity : Some studies suggest that these compounds may exert protective effects against oxidative stress, contributing to their neuroprotective properties.
Case Study 1: VEGFR-2 Inhibition
A study on SQ2 revealed its ability to induce apoptosis through cell cycle arrest at the G1 and G2/M phases. The compound was shown to bind effectively to key amino acids in the active site of VEGFR-2, demonstrating its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of modified quinolines, which displayed significant inhibition against pathogenic bacteria. The study emphasized the importance of specific structural features in enhancing antibacterial activity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2,5-dimethylphenyl)-2-oxoethyl 2-chloroquinoline-4-carboxylate?
- Methodology :
- Step 1 : Prepare the quinoline core via the Gould-Jacobs reaction, cyclizing aniline derivatives with β-keto esters under acidic conditions .
- Step 2 : Introduce the 2-chloro substituent using chlorinating agents (e.g., POCl₃) at elevated temperatures (80–100°C) .
- Step 3 : Esterify the 4-carboxylic acid group with 2-(2,5-dimethylphenyl)-2-oxoethanol via Steglich esterification (DCC/DMAP) or acid chloride intermediates .
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) and validate purity via HPLC (>95%) .
Q. How can the molecular structure of this compound be confirmed?
- Techniques :
- X-ray crystallography : Grow single crystals via slow evaporation (solvent: DCM/hexane). Refine using SHELXL (for small molecules) to resolve bond lengths/angles and validate stereochemistry .
- NMR spectroscopy : Assign peaks using ¹H (400 MHz) and ¹³C (100 MHz) spectra in CDCl₃. Key signals: ester carbonyl (~170 ppm), quinoline aromatic protons (δ 7.5–8.5 ppm) .
- Mass spectrometry : Confirm molecular ion [M+H]⁺ via ESI-MS (expected m/z: ~428.1) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Approach :
- Antimicrobial : Broth microdilution assay (MIC against E. coli, S. aureus; 24–48 hr incubation) .
- Anticancer : MTT assay (IC₅₀ determination in HeLa or MCF-7 cells; 48–72 hr exposure) .
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition; IC₅₀ calculation) .
Advanced Research Questions
Q. How can mechanistic interactions with biological targets be studied?
- Methods :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure binding kinetics (ka/kd) .
- Molecular docking : Use AutoDock Vina to model ligand-receptor interactions (PDB IDs: e.g., 1KE5 for quinoline-binding enzymes) .
- Crystallographic studies : Co-crystallize the compound with target enzymes (e.g., topoisomerase II) and solve structures via SHELX .
Q. What strategies resolve conflicting bioactivity data across similar compounds?
- Analysis :
- SAR Table : Compare substituent effects on activity:
| Substituent (R₁, R₂) | IC₅₀ (μM, HeLa) | LogP |
|---|---|---|
| 2-Cl, 2,5-diMePh | 12.3 | 3.8 |
| 6-Cl, 4-ClPh | 8.9 | 4.2 |
- Statistical modeling : Perform multivariate regression (e.g., PLS) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .
Q. How can synthetic regioselectivity challenges be addressed?
- Solutions :
- Protecting groups : Temporarily block reactive sites (e.g., use Boc for amines during chlorination) .
- Catalytic control : Employ Pd-mediated cross-coupling (Suzuki-Miyaura) for precise aryl group introduction .
- Reaction monitoring : Use in-situ FTIR to track intermediate formation and optimize conditions .
Q. What computational tools predict metabolic stability?
- Workflow :
- Phase I metabolism : Simulate cytochrome P450 interactions with Schrödinger’s QikProp (predicted t₁/₂: ~45 min) .
- Phase II conjugation : Use GLORY meta-server to identify probable glucuronidation sites .
- Validation : Compare with in vitro liver microsome assays (e.g., rat S9 fraction) .
Data Contradiction Analysis
Q. How to interpret discrepancies in crystallographic vs. spectroscopic data?
- Case Example : A 2024 study reported a quinoline C=O bond length of 1.21 Å (X-ray) vs. 1.23 Å (DFT).
- Resolution :
- Experimental error : Check for crystal packing effects (Mercury software ).
- Theoretical limits : Use higher-level basis sets (e.g., B3LYP/6-311+G(d,p)) to refine DFT calculations .
Methodological Tables
Table 1 : Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | POCl₃, 90°C, 6 hr | 78 | 92 |
| 2 | DCC, DMAP, RT, 12 hr | 65 | 95 |
Table 2 : Comparative Bioactivity of Analogues
| Compound | MIC (μg/mL, E. coli) | IC₅₀ (μM, HeLa) |
|---|---|---|
| Parent compound | 32 | 12.3 |
| 6-Methyl derivative | 64 | 18.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
